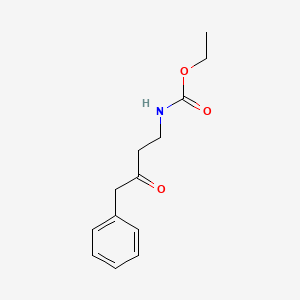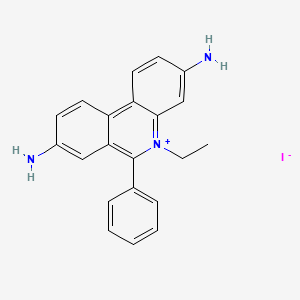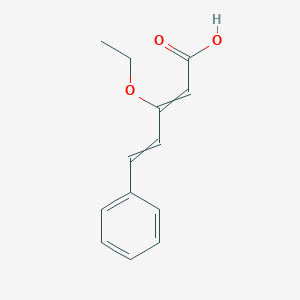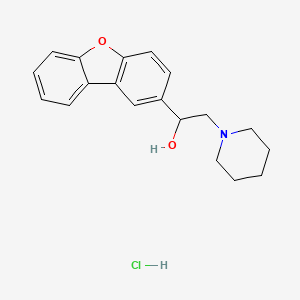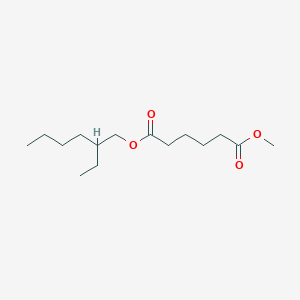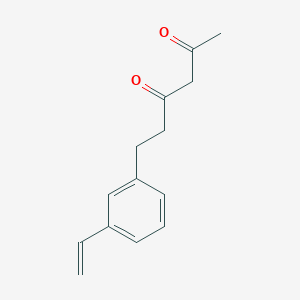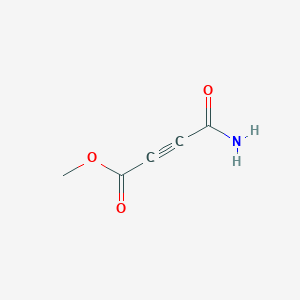
Methyl 4-amino-4-oxobut-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-4-oxobut-2-ynoate is an organic compound with a unique structure that includes both an amino group and a keto group attached to a butynoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-4-oxobut-2-ynoate typically involves the reaction of methyl propiolate with an amine under controlled conditions. One common method includes the use of anhydrous tetrahydrofuran (THF) as a solvent, with the reaction mixture cooled to -90°C and set under nitrogen atmosphere. The addition of n-butyllithium (n-BuLi) initiates the reaction, followed by the dropwise addition of the amine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar principles as laboratory synthesis, with optimizations for scale, yield, and cost-effectiveness. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-amino-4-oxobut-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 4-amino-4-oxobut-2-ynoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which Methyl 4-amino-4-oxobut-2-ynoate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. For example, it can inhibit the activity of 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) from the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. The compound forms a CoA adduct that interacts with the enzyme’s active site, leading to inhibition .
Comparación Con Compuestos Similares
4-Oxo-4-phenylbut-2-enoates: These compounds share a similar butenoate backbone and exhibit similar reactivity and applications.
4-Oxo-2-butenoic acids: These compounds are also used as intermediates in organic synthesis and have biological activity.
Uniqueness: Methyl 4-amino-4-oxobut-2-ynoate is unique due to its combination of an amino group and a keto group on a butynoate backbone, which provides distinct reactivity and potential for diverse applications in various fields of research.
Propiedades
Número CAS |
63424-58-8 |
|---|---|
Fórmula molecular |
C5H5NO3 |
Peso molecular |
127.10 g/mol |
Nombre IUPAC |
methyl 4-amino-4-oxobut-2-ynoate |
InChI |
InChI=1S/C5H5NO3/c1-9-5(8)3-2-4(6)7/h1H3,(H2,6,7) |
Clave InChI |
AQKCWIBXLHFMFV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C#CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Diamino-5-[2-(2,4,6-triaminopyrimidin-5-yl)hydrazinylidene]pyrimidin-4(5H)-one](/img/structure/B14493009.png)
![(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-fluorophenyl)methanone]](/img/structure/B14493017.png)
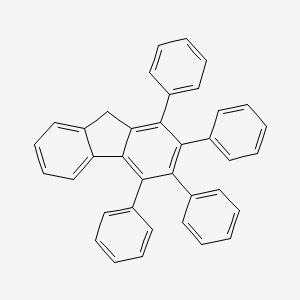
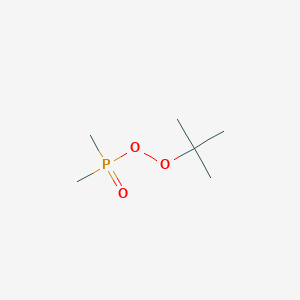
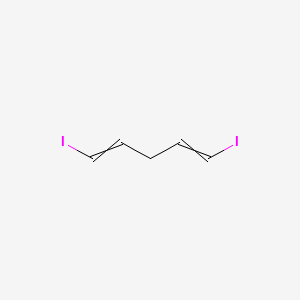
![2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B14493042.png)
![2,3,5-Trimethyl-4-(pent-3-yn-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14493045.png)
